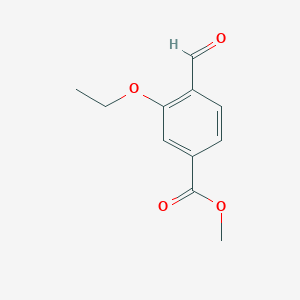

3-Ethoxy-4-formyl-benzoic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-ethoxy-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-15-10-6-8(11(13)14-2)4-5-9(10)7-12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOIPBDTRCVPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethoxy-4-formyl-benzoic acid methyl ester synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-4-formyl-benzoic Acid Methyl Ester

Abstract: this compound is a key chemical intermediate whose utility spans pharmaceutical synthesis and advanced materials research. Its substituted benzaldehyde structure makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient synthesis pathway for this target molecule. We will delve into the strategic selection of the synthetic route, detailing the underlying chemical principles and providing field-tested experimental protocols. The recommended pathway proceeds via the Vilsmeier-Haack formylation of an electron-rich aromatic precursor, a method chosen for its high regioselectivity and reliable yields. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this synthesis.

Introduction and Strategic Overview

The target molecule, this compound (CAS: 1357352-32-9), is a bifunctional aromatic compound featuring an aldehyde and a methyl ester.[1] The specific arrangement of the ethoxy, formyl, and methyl ester groups on the benzene ring dictates its reactivity and makes it a valuable synthon. The primary challenge in its synthesis is the regioselective introduction of the formyl group onto a pre-existing disubstituted ring.

After evaluating several potential synthetic strategies, including pathways starting from vanillin or protocatechuic acid, we have identified the most efficient and reliable route. This approach begins with the readily available precursor, methyl 3-ethoxybenzoate, and utilizes the Vilsmeier-Haack reaction for a direct and selective C-H formylation. This pathway is superior due to its operational simplicity, avoidance of harsh demethylation or protection/deprotection steps, and the predictable regiochemical outcome governed by the electronic properties of the starting material.

The Recommended Two-Step Synthesis Pathway

The synthesis is optimally conducted in two primary stages: first, the preparation of the key precursor, methyl 3-ethoxybenzoate, followed by its formylation to yield the final product.

Sources

An In-Depth Technical Guide to 3-Ethoxy-4-formyl-benzoic Acid Methyl Ester: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents and functional materials. Among the vast arsenal of chemical intermediates, substituted benzoic acid derivatives stand out for their versatility and utility. This guide provides a comprehensive technical overview of 3-Ethoxy-4-formyl-benzoic acid methyl ester (CAS No: 1357352-32-9), a highly functionalized aromatic building block poised for significant applications in drug discovery and advanced material science. Its unique trifunctional nature—featuring an ethoxy group, a formyl (aldehyde) group, and a methyl ester—offers multiple reaction sites for sophisticated molecular architecture.

Core Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is precisely defined by the following identifiers.

Chemical Structure:

Caption: 2D Structure of this compound.

Table 1: Compound Identification [1][2][3]

| Identifier | Value |

| CAS Number | 1357352-32-9 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | Methyl 3-ethoxy-4-formylbenzoate |

| InChI | InChI=1S/C11H12O4/c1-3-15-10-6-8(11(13)14-2)4-5-9(10)7-12/h4-7H,3H2,1-2H3 |

| InChIKey | UIOIPBDTRCVPNJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)OC)C=O |

Physicochemical and Safety Data

While comprehensive, experimentally-derived physicochemical data for this specific molecule is not widely published, properties can be inferred from structurally similar compounds and supplier information. Safety protocols should be based on the reactivity of its functional groups: an aromatic aldehyde, an ester, and an ether.

Table 2: Physicochemical Properties and Safety Summary

| Property | Value / Information | Source / Comment |

| Appearance | Solid (predicted) | CymitQuimica |

| Purity | ≥95% | Commercial Suppliers |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Low solubility in water is predicted. | Inferred from analogous structures like Methyl 4-formylbenzoate.[4] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | Standard practice for aromatic aldehydes. |

| Hazards | Potential for skin, eye, and respiratory irritation. Aldehydes can be sensitizers and may be harmful if swallowed.[5][6] | Inferred from safety data for related formyl- and ethoxy- substituted benzoic acid derivatives. |

Core Safety Considerations: As a matter of sound laboratory practice, this compound should be handled in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[7] Strong oxidizing agents, strong bases, and reducing agents should be considered incompatible.[4]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Radical Bromination of Methyl 3-ethoxy-4-methylbenzoate

This step leverages a free-radical chain reaction to selectively halogenate the benzylic position, which is activated by the aromatic ring.

-

Reaction Setup: To a solution of methyl 3-ethoxy-4-methylbenzoate (1.0 equiv.) in a suitable anhydrous solvent (e.g., carbon tetrachloride) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.1 equiv.).

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO, ~0.02 equiv.).

-

Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp to facilitate radical initiation.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The denser succinimide byproduct will float to the surface upon completion.

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-ethoxy-4-(bromomethyl)benzoate.

Causality: The benzylic C-H bonds are weaker than other C-H bonds in the molecule, making them susceptible to hydrogen abstraction by a bromine radical. BPO initiates this process by generating radicals upon heating. NBS provides a low, constant concentration of bromine, which minimizes side reactions.

Step 2: Oxidation of the Benzyl Bromide to Benzaldehyde

This transformation can be achieved via several methods. The Kornblum oxidation is a classic and effective choice.

-

Reaction Setup: Dissolve the crude benzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the solution. The temperature will depend on the substrate's reactivity but is typically in the range of 100-150°C.

-

Monitoring: Monitor the formation of the aldehyde by TLC or GC-MS.

-

Workup: After completion, cool the reaction, pour it into cold water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine to remove DMSO. Dry the organic layer, filter, and concentrate.

-

Purification: Purify the resulting crude aldehyde by column chromatography on silica gel to obtain the final product, this compound.

Causality: In the Kornblum oxidation, DMSO acts as the oxidant. The benzyl bromide is first displaced by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a mild base (often adventitious or added), an elimination reaction occurs to form the aldehyde, dimethyl sulfide, and HBr.

Applications in Drug Discovery and Medicinal Chemistry

While specific, published applications of this compound are nascent, its structural motifs are highly relevant to modern pharmaceutical development, particularly as a precursor for complex molecular architectures.

Role as a Precursor in Apremilast Synthesis

The core structure is closely related to key intermediates in the synthesis of Apremilast , an important oral medication used for the treatment of psoriasis and psoriatic arthritis.[3] Patents reveal that compounds like 3-ethoxy-4-methoxy-benzoate are used to construct the substituted phenyl ring of Apremilast.[1][4][7]

Sources

- 1. methyl 3-ethoxy-4-formylbenzoate | 1357352-32-9 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 0445f81.netsolhost.com [0445f81.netsolhost.com]

- 6. axalta.com [axalta.com]

- 7. nycoproducts.com [nycoproducts.com]

A Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-4-formyl-benzoic Acid Methyl Ester

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Ethoxy-4-formyl-benzoic acid methyl ester, a compound of interest in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectral characteristics based on fundamental principles and data from analogous structures. It further details the methodologies for acquiring and interpreting high-quality spectroscopic data.

Molecular Structure and Expected Spectroscopic Features

This compound (C₁₁H₁₂O₄, Molecular Weight: 208.21 g/mol ) possesses a unique arrangement of functional groups on a benzene ring, which dictates its characteristic spectroscopic fingerprint.[1][2][3] The key structural features include an ethoxy group, a formyl (aldehyde) group, and a methyl ester group, creating a 1,2,4-trisubstituted aromatic system. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of the title compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| -OCH₂CH₃ | Triplet | ~1.4 | ~7.0 |

| -OCH₂CH₃ | Quartet | ~4.2 | ~7.0 |

| -COOCH₃ | Singlet | ~3.9 | - |

| Ar-H | Doublet | ~7.8 | ~8.0 |

| Ar-H | Doublet of doublets | ~8.1 | ~8.0, ~2.0 |

| Ar-H | Doublet | ~8.3 | ~2.0 |

| -CHO | Singlet | ~10.5 | - |

Justification of Predicted ¹H NMR Spectrum:

-

Ethoxy Group: The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other. The chemical shift of the methylene protons is downfield due to the deshielding effect of the adjacent oxygen atom.

-

Methyl Ester: The methyl ester protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position is downfield due to the influence of the carbonyl group.

-

Aromatic Protons: The three aromatic protons are in different chemical environments and will show distinct signals. The proton ortho to the formyl group is expected to be the most deshielded. The coupling pattern (doublet, doublet of doublets, doublet) is characteristic of a 1,2,4-trisubstituted benzene ring.

-

Aldehyde Proton: The aldehyde proton is highly deshielded and will appear as a singlet at a very downfield chemical shift, a characteristic feature of formyl groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~15 |

| -OC H₂CH₃ | ~65 |

| -COOC H₃ | ~53 |

| Aromatic C-H | ~110-135 |

| Aromatic C (quaternary) | ~125-165 |

| C =O (ester) | ~165 |

| C =O (aldehyde) | ~190 |

Justification of Predicted ¹³C NMR Spectrum:

-

Aliphatic Carbons: The carbons of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum.

-

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals due to the lack of symmetry. The carbons attached to the oxygen and carbonyl groups will be the most deshielded.

-

Carbonyl Carbons: The carbonyl carbons of the ester and aldehyde groups will be the most downfield signals in the spectrum, with the aldehyde carbon being significantly more deshielded than the ester carbon.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (aldehyde) | ~1700 | Strong |

| C=O (ester) | ~1720 | Strong |

| C=C (aromatic) | 1600-1450 | Medium-Strong |

| C-O (ether and ester) | 1300-1000 | Strong |

Justification of Predicted IR Spectrum:

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups. The aldehyde C=O stretch typically appears at a slightly lower wavenumber than the ester C=O stretch. The presence of both an ether and an ester linkage will result in strong C-O stretching bands in the fingerprint region.[5] The aromatic C=C stretching vibrations will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 208, corresponding to the molecular weight of the compound.

-

Loss of Ethoxy Group (-OCH₂CH₃): A fragment ion at m/z = 163 resulting from the loss of the ethoxy radical.

-

Loss of Methoxy Group (-OCH₃): A fragment ion at m/z = 177 from the loss of the methoxy radical from the ester.

-

Loss of Formyl Group (-CHO): A fragment ion at m/z = 179 due to the loss of the formyl radical.

-

Benzoyl Cation Derivatives: Characteristic benzoyl-type cations will be observed, arising from cleavages around the aromatic ring.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid on the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a robust framework for understanding and predicting the spectroscopic properties of this compound. By leveraging established principles of NMR, IR, and mass spectrometry, and by drawing comparisons with structurally similar molecules, researchers can confidently identify and characterize this compound. The detailed protocols and workflow diagrams serve as practical tools for scientists engaged in the synthesis and analysis of novel organic molecules.

References

- The Royal Society of Chemistry.

- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-formyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-formyl-, methyl ester IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

- Dikusar, E. A., et al. (2009). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Russian Journal of Organic Chemistry, 45(6), 853-857.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-formyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

All 'Bout Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-formyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

biological activity of 3-Ethoxy-4-formyl-benzoic acid methyl ester derivatives

An In-Depth Technical Guide on the Biological Activity of 3-Ethoxy-4-formyl-benzoic acid methyl ester Derivatives

Authored by a Senior Application Scientist

Foreword

In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, serving as the foundation for numerous clinically significant molecules.[1][2][3] This guide focuses on a specific, yet promising, structural class: derivatives of this compound. This core, an ethyl analog of a vanillin derivative, combines key pharmacophoric features—an aromatic ring, an ester, a formyl group, and an ether linkage—that suggest a rich potential for biological interaction.

This document is structured not as a rigid protocol, but as a strategic guide for the research and drug development professional. We will delve into the anticipated biological activities of this scaffold, provide detailed, field-proven methodologies for their evaluation, and explain the scientific rationale behind these experimental choices. Our objective is to equip you with the foundational knowledge and practical tools to unlock the therapeutic potential of these compounds.

Part 1: The Therapeutic Potential of the Benzoic Acid Scaffold

The versatility of the benzoic acid moiety is well-documented. By modifying the substituents on the aromatic ring, medicinal chemists can fine-tune the molecule's physicochemical properties, such as lipophilicity and electronic distribution, to optimize its interaction with biological targets.[4] This has led to the development of benzoic acid derivatives with a wide array of pharmacological effects.

Anticipated Biological Activities

Based on extensive literature on analogous structures, derivatives of this compound are prime candidates for investigation in several key therapeutic areas:

-

Anticancer Activity: The benzoic acid nucleus is a common feature in compounds with significant anticancer potential.[1][2] Derivatives have been shown to act through various mechanisms, including the inhibition of critical cell signaling enzymes like tyrosine kinases.[2] The exploration of these derivatives against cancer cell lines, such as the MCF-7 breast cancer line, is a logical and promising starting point.[5]

-

Antimicrobial Properties: Esters of substituted benzoic acids have a long history of use as antimicrobial agents.[6] Their mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.[6] The structural features of our core molecule suggest potential efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[7][8][9]

-

Anti-inflammatory Effects: Novel benzoic acid esters have been successfully developed as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme critical to the inflammatory cascade, particularly in respiratory diseases like asthma and COPD.[10][11] The core structure presents an opportunity for modification to optimize binding within the PDE4 catalytic site.

-

Antioxidant and Antiviral Activity: Phenolic compounds, including many benzoic acid derivatives, are known to be effective radical scavengers.[12][13] Furthermore, esterification of hydroxybenzoic acids has been shown to enhance antiviral activity compared to the parent acid.[12]

The Rationale for Structural Modification

The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR).

-

The Formyl Group (C4): This aldehyde is a key reactive handle. It can be readily converted into other functional groups, such as oximes, hydrazones, or Schiff bases, to generate diverse libraries of derivatives.[14] These modifications can dramatically alter the molecule's steric and electronic profile, leading to new or enhanced biological activities.

-

The Ester Group (C1): The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to create a series of alkyl esters. The length of the alkyl chain can influence properties like cell permeability and metabolic stability, which are critical for drug efficacy.[6][15]

-

The Ethoxy Group (C3): Altering the ether linkage can modulate the compound's lipophilicity, a key determinant of its pharmacokinetic and pharmacodynamic properties.[4]

Part 2: Experimental Workflows & Protocols

Scientific integrity demands that our experimental protocols are robust and self-validating. The following sections provide detailed, step-by-step methodologies for assessing the primary biological activities of your synthesized derivatives.

General Screening Workflow

A logical, phased approach is essential for the efficient evaluation of new chemical entities. The initial phase should involve broad screening for primary activities, followed by more focused secondary assays for promising "hit" compounds.

Caption: A phased workflow for screening novel chemical derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is designed to assess the ability of a compound to inhibit cancer cell proliferation. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.

Causality: We use the MCF-7 breast cancer cell line as it is a well-characterized and commonly used model for anticancer drug screening.[5] A non-cancerous cell line (e.g., MCF-10A) should be run in parallel to assess for general cytotoxicity versus cancer-specific effects.

Materials:

-

MCF-7 (or other cancer cell line) and a non-cancerous control cell line.

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Test compounds dissolved in DMSO (sterile-filtered).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well flat-bottom plates.

-

Multichannel pipette, incubator (37°C, 5% CO2), plate reader (570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the tube dilution method to determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[8]

Causality: This method provides quantitative data (MIC value) on the potency of the compound against specific bacterial and fungal strains, allowing for direct comparison between derivatives. We use standard reference strains (e.g., S. aureus, E. coli, C. albicans) for reproducibility.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

-

Test compounds dissolved in DMSO.

-

Sterile test tubes, incubator (37°C for bacteria, 30°C for fungi).

-

Standard antimicrobial agents (e.g., Norfloxacin for bacteria, Fluconazole for fungi).

Procedure:

-

Prepare Inoculum: Grow a fresh culture of the microorganism in the appropriate broth to the mid-log phase. Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Prepare Dilutions: Create a two-fold serial dilution of the test compound in sterile broth in a series of test tubes. For example, starting from 100 µg/mL down to 0.78 µg/mL.

-

Inoculation: Add a standardized volume of the microbial inoculum to each tube, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Prepare a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).

-

Incubation: Incubate the tubes for 18-24 hours (bacteria) or 48 hours (fungi) at the appropriate temperature.

-

Determine MIC: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

Data Presentation

Quantitative results from screening should be organized into clear, concise tables to facilitate SAR analysis.

Table 1: Anticancer Activity of Benzoic Acid Derivatives against MCF-7 Cells

| Compound ID | R1 Group (at C4) | R2 Group (at C1) | IC50 (µM) ± SD |

| LEAD-01 | -CHO | -OCH3 | 15.2 ± 1.8 |

| DERIV-02 | -CH=N-OH | -OCH3 | 8.7 ± 0.9 |

| DERIV-03 | -CHO | -OH | 22.5 ± 2.1 |

| DERIV-04 | -CHO | -OC2H5 | 12.1 ± 1.5 |

| Doxorubicin | (Positive Control) | - | 0.8 ± 0.1 |

Table 2: Antimicrobial Activity (MIC) of Benzoic Acid Derivatives

| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |

| LEAD-01 | 64 | 128 | 64 |

| DERIV-02 | 32 | 64 | 32 |

| DERIV-05 | >128 | >128 | 64 |

| Norfloxacin | 4 | 2 | N/A |

| Fluconazole | N/A | N/A | 8 |

Part 3: Mechanistic Insights and Signaling Pathways

Identifying a compound's mechanism of action (MoA) is paramount in drug development. For benzoic acid derivatives showing anticancer activity, a common MoA involves the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.

Below is a generalized representation of a signaling pathway that could be targeted. A potent derivative might block the ATP-binding site of a receptor tyrosine kinase (RTK), preventing downstream signaling through pathways like RAS/MAPK, which ultimately controls gene expression related to cell growth.

Caption: Inhibition of a generic RTK signaling pathway by a derivative.

Conclusion

The this compound core represents a versatile and promising scaffold for the discovery of new therapeutic agents. Its structural features suggest a high potential for anticancer, antimicrobial, and anti-inflammatory activities. The true value of this scaffold, however, lies in its amenability to chemical modification, which allows for a systematic exploration of the structure-activity relationship.

By employing the robust screening workflows and detailed experimental protocols outlined in this guide, researchers can efficiently evaluate novel derivatives, identify potent "hit" compounds, and begin the critical process of lead optimization. The journey from a promising scaffold to a clinical candidate is challenging, but it begins with the rigorous and scientifically sound investigation detailed herein.

References

-

Title: Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

-

Title: Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed Source: PubMed URL: [Link]

-

Title: Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases | Journal of Medicinal Chemistry - ACS Publications Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis and biochemical evaluation of some novel benzoic acid based esters as potential inhibitors of oestrone sulphatase - Oxford Academic Source: Journal of Pharmacy and Pharmacology URL: [Link]

-

Title: Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed Source: PubMed URL: [Link]

-

Title: Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives - Journal of Chemistry Letters Source: Journal of Chemistry Letters URL: [Link]

-

Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org Source: Preprints.org URL: [Link]

-

Title: (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity - ResearchGate Source: ResearchGate URL: [Link]

-

Title: benzoic-acid-esters Research Articles - Page 3 Source: ACS Publications URL: [Link]

-

Title: Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime Source: Toxicological & Environmental Chemistry URL: [Link]

-

Title: OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives Source: Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University Source: Journal of Pharmaceutical Technology, Research and Management URL: [Link]

-

Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract - PubMed Source: PubMed URL: [Link]

-

Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library Source: CABI Digital Library URL: [Link]

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

discovery and history of 3-Ethoxy-4-formyl-benzoic acid methyl ester

An In-depth Technical Guide to 3-Ethoxy-4-formyl-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifunctional organic compound featuring an aromatic core substituted with an ethoxy, a formyl, and a methyl ester group. While the specific discovery and historical development of this particular molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in the field of synthetic organic chemistry. The presence of three distinct and reactive functional groups—an aldehyde, an ester, and an ether—positions this compound as a versatile building block for the synthesis of more complex molecules. Its potential applications can be inferred from the well-established roles of related benzoic acid and benzaldehyde derivatives in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications based on the chemistry of its constituent functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1357352-32-9 | [1][2][3] |

| Molecular Formula | C11H12O4 | [1][2][3] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Appearance | Solid | [1][3] |

| Purity | Typically ≥95% | [1][2] |

| InChI Key | UIOIPBDTRCVPNJ-UHFFFAOYSA-N | [1][3] |

Proposed Synthesis

The overall proposed synthetic transformation is as follows:

Caption: Proposed synthetic pathway for this compound.

A detailed, step-by-step protocol for this proposed synthesis is provided below.

Experimental Protocol

Step 1: Oxidation of Ethyl Vanillin to 3-Ethoxy-4-hydroxybenzoic acid

This step involves the oxidation of the aldehyde group of ethyl vanillin to a carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl vanillin in an appropriate solvent such as aqueous sodium hydroxide.

-

Oxidation: While stirring, slowly add an oxidizing agent, such as potassium permanganate or a milder reagent like silver oxide, to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Work-up: After the reaction is complete (monitored by TLC), the excess oxidizing agent is quenched (e.g., with sodium bisulfite for permanganate). The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Purification: The precipitated 3-ethoxy-4-hydroxybenzoic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Step 2: Esterification to Methyl 3-ethoxy-4-hydroxybenzoate

This step converts the carboxylic acid to its corresponding methyl ester. Fischer esterification is a common method for this transformation.[4]

-

Reaction Setup: In a round-bottom flask, suspend 3-ethoxy-4-hydroxybenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[4][5]

-

Reaction: The mixture is heated to reflux for several hours until the reaction reaches equilibrium, as monitored by TLC.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield methyl 3-ethoxy-4-hydroxybenzoate. The product can be further purified by column chromatography or recrystallization.

Step 3: Formylation to this compound

This final step introduces the formyl group at the 4-position of the benzoic acid ester. A common method for such a transformation on a phenol is the Reimer-Tiemann reaction or similar formylation reactions.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve methyl 3-ethoxy-4-hydroxybenzoate in a suitable solvent and a base (e.g., aqueous sodium hydroxide).

-

Formylation: Heat the solution and add chloroform dropwise. The reaction is typically carried out at elevated temperatures for several hours.

-

Work-up: After the reaction is complete, the mixture is cooled and acidified with a dilute acid. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material or intermediate in the synthesis of pharmaceuticals. Benzoic acid and benzaldehyde derivatives are common scaffolds in drug molecules. For instance, 4-formylbenzoic acid is a key component in the synthesis of antiviral agents, specifically as part of inhibitors targeting the dengue virus protease.[6] It is also used in the creation of human glucagon receptor antagonists, which are of interest in the treatment of diabetes.[6]

The aldehyde group in this compound can serve as a handle for various chemical transformations, such as reductive amination to introduce amine functionalities, or as a precursor for the formation of Schiff bases and other heterocyclic systems. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules. The ethoxy group can influence the compound's lipophilicity and metabolic stability, which are important pharmacokinetic properties.

Given the roles of similar substituted benzoic acids as intermediates in the synthesis of anti-inflammatory drugs, analgesics, and agents targeting the central nervous system, it is plausible that this compound could serve as a valuable precursor in these areas as well.[7]

Conclusion

This compound is a compound with significant synthetic potential, stemming from its trifunctional nature. While its own history and applications are not yet well-defined in scientific literature, its constituent parts suggest a high utility in the construction of complex organic molecules. The proposed synthetic route provides a practical approach to its preparation, opening the door for further investigation into its chemical reactivity and potential use as a scaffold or intermediate in the development of novel therapeutic agents and other advanced materials. Future research on this compound could unveil specific applications and solidify its role as a valuable tool for synthetic chemists.

References

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023-05-22). [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

Course Hero. Preparation of Methyl Benzoate. [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- Google Patents.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. srinichem.com [srinichem.com]

A Comprehensive Technical Guide to the Research Potential of 3-Ethoxy-4-formyl-benzoic acid methyl ester: A Versatile Building Block for Synthesis and Discovery

Abstract: 3-Ethoxy-4-formyl-benzoic acid methyl ester is a uniquely functionalized aromatic compound poised for significant exploration in chemical research. As a derivative of the widely utilized vanillin scaffold, it possesses three distinct and strategically located functional groups: a reactive aldehyde, a modifiable methyl ester, and a stable ethoxy ether.[1][2] This combination makes it an exceptionally versatile building block for synthesizing a diverse array of complex molecules. This guide delves into the untapped potential of this compound, presenting a scientifically grounded exploration of promising research avenues. We will cover its foundational chemical properties and propose detailed research thrusts in medicinal chemistry, advanced organic synthesis, and materials science. Each proposed area is supported by established chemical principles and includes detailed, actionable experimental protocols designed for immediate implementation in a research setting. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals looking to leverage this promising molecule for novel discoveries.

Part 1: Foundational Profile of this compound

Chemical Structure and Physicochemical Properties

This compound, with CAS Number 1357352-32-9, is a solid compound at room temperature.[3] Its structure is characterized by a benzene ring substituted with an ethoxy group at position 3, a formyl (aldehyde) group at position 4, and a methyl ester group at position 1. This trifunctional arrangement on a bio-based vanillin core provides a rich platform for chemical elaboration.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1357352-32-9 | [3] |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically >95% | [3] |

| InChI Key | UIOIPBDTRCVPNJ-UHFFFAOYSA-N |[3] |

Plausible Synthesis and Spectroscopic Characterization

While not extensively documented, a logical and efficient synthesis of the title compound can be envisioned starting from the commercially available methyl vanillate. The synthesis involves a standard Williamson ether synthesis, a robust and high-yielding reaction.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl vanillate (1.0 eq) in anhydrous acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The carbonate acts as the base to deprotonate the phenolic hydroxyl group.

-

Alkylating Agent: Add iodoethane (CH₃CH₂I, 1.2 eq) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted starting material), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization from ethanol/water to yield this compound as a solid.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Reactivity Analysis of Functional Groups

The research potential of this molecule stems directly from the distinct reactivity of its three functional groups. Understanding how substituents influence the reactivity of the aldehyde is crucial for designing synthetic routes.[4]

Caption: Reactivity map of key functional groups.

-

Formyl Group (Aldehyde): This is the most versatile handle for derivatization. It is susceptible to nucleophilic attack and is a prime site for forming C-N and C-C bonds.[4] It readily undergoes reactions like Schiff base formation, reductive amination, Wittig olefination, and various condensation reactions (e.g., Claisen-Schmidt).[4][5][6][7] The presence of the electron-donating ethoxy group and the electron-withdrawing ester group modulates its reactivity.[4]

-

Methyl Ester Group: This group can be hydrolyzed (saponified) to the corresponding carboxylic acid, opening another avenue for modification, such as amide bond formation. It can also be reduced to a primary alcohol.

-

Aromatic Ring & Ethoxy Group: The electron-donating nature of the ethoxy group activates the ring towards electrophilic aromatic substitution, although the positions are sterically influenced by the existing substituents. The ethoxy group itself is generally stable under many reaction conditions.

Part 2: Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The vanillin scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][8][9] This makes this compound an ideal starting point for generating novel therapeutic candidates.[1]

Research Thrust: Synthesis of Novel Schiff Base Derivatives as Antimicrobial Agents

Rationale: Schiff bases (imines) formed from the condensation of aldehydes and primary amines are known to possess potent antimicrobial and anticancer activities.[5][10] The imine linkage is crucial for their biological function. Synthesizing a library of Schiff bases from our title compound and various aromatic or heterocyclic amines can lead to the discovery of new antimicrobial agents.[10]

Caption: Workflow for Schiff base synthesis and screening.

Experimental Protocol: Schiff Base Synthesis [10]

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in 20 mL of absolute ethanol.

-

Amine Addition: To this solution, add an equimolar amount (1.0 eq) of the desired primary amine (e.g., aniline, sulfanilamide, or an amino-heterocycle).

-

Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

-

Reaction: Reflux the mixture for 2-4 hours. The formation of the product can be observed by a color change and monitored by TLC.[10]

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The precipitated solid Schiff base is collected by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

-

Validation: Characterize the final compound by FT-IR (disappearance of C=O stretch of aldehyde, appearance of C=N stretch), ¹H NMR, and mass spectrometry.

Research Thrust: Synthesis of Chalcone Derivatives as Anti-inflammatory or Anticancer Agents

Rationale: Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds, including flavonoids and isoflavonoids.[11] They are well-documented as having anti-inflammatory, anticancer, and antioxidant properties.[11][12] The Claisen-Schmidt condensation between our aromatic aldehyde and various acetophenones provides a direct route to novel chalcone derivatives.[7][13]

Caption: General workflow for Chalcone synthesis.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [7]

-

Reactant Solution: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a flask placed in an ice bath.

-

Base Addition: Prepare a 10-20% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the stirred ethanolic solution of reactants, maintaining the temperature below 25°C.[7][13]

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours. The reaction progress is monitored by TLC.[7]

-

Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral (pH ~7).[13]

-

Isolation: Collect the precipitated chalcone by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[7]

-

Purification: Dry the crude product and recrystallize from ethanol to afford the pure chalcone derivative.

-

Validation: Confirm the structure using FT-IR (presence of α,β-unsaturated carbonyl stretch), ¹H NMR (presence of vinyl protons), and mass spectrometry.

Part 3: Potential Research Area 2: Polymer & Materials Science

The demand for novel polymers from renewable, bio-based sources is rapidly growing.[14][15] Vanillin and its derivatives are excellent candidates for producing bio-based polymers due to their aromatic structure, which can impart desirable thermal and mechanical properties like rigidity to the polymer backbone.[16][17][18]

Research Thrust: Development of Novel Polyester Monomers

Rationale: By chemically modifying the existing functional groups, this compound can be converted into a difunctional monomer suitable for polycondensation reactions. For example, reduction of the aldehyde and hydrolysis of the ester would yield a hydroxy-acid monomer, a classic precursor for polyesters.

Caption: Synthetic pathway to a polyester monomer.

Experimental Protocol: Synthesis of Hydroxy-Acid Monomer

-

Selective Aldehyde Reduction:

-

Dissolve the starting ester (1.0 eq) in methanol in a flask cooled with an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise. NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde in the presence of the ester.[19][20]

-

Stir for 1-2 hours, then quench the reaction by slowly adding dilute HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the intermediate alcohol-ester.

-

-

Ester Hydrolysis (Saponification):

-

Dissolve the intermediate alcohol-ester in a mixture of methanol and water.

-

Add sodium hydroxide (NaOH, 1.5 eq) and reflux the mixture for 2-4 hours.

-

Cool the reaction, evaporate the methanol, and acidify the remaining aqueous solution with concentrated HCl to precipitate the hydroxy-acid monomer.

-

Filter the solid, wash with cold water, and dry to obtain the pure monomer.

-

-

Polymerization:

-

The resulting monomer can be subjected to self-polycondensation under high temperature and vacuum, often with a catalyst like antimony(III) oxide or titanium(IV) isopropoxide, to produce a novel, bio-based polyester. The properties of this polymer (e.g., glass transition temperature, molecular weight) can then be characterized.[16]

-

Part 4: Potential Research Area 3: Advanced Heterocyclic Synthesis

Rationale: The aldehyde and its proximity to other functional groups make the molecule an excellent precursor for building complex heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. The Friedländer annulation, which synthesizes quinolines, is a prime example.[21][22] Quinolines are prevalent in antimalarial drugs and other therapeutic agents.

Research Thrust: Synthesis of Substituted Quinolines

Proposed Strategy: A multi-step sequence can be envisioned where the aromatic ring is first nitrated, followed by reduction of the nitro group to an amine. The resulting ortho-amino benzaldehyde derivative is a classic substrate for the Friedländer synthesis, which condenses the substrate with a compound containing an α-methylene ketone to form a quinoline ring system.[21][23]

Synthetic Outline:

-

Nitration: Regioselective nitration of the aromatic ring.

-

Reduction: Reduction of the nitro group to a primary amine (e.g., using SnCl₂/HCl or catalytic hydrogenation).

-

Friedländer Annulation: Condensation of the resulting ortho-amino benzaldehyde derivative with a ketone (e.g., acetone, acetophenone) in the presence of an acid or base catalyst to yield the polysubstituted quinoline core.[21][22] This approach opens the door to a large family of novel, highly substituted quinoline compounds for further investigation.

Conclusion and Future Outlook

This compound represents a molecule of significant, yet largely unexplored, potential. Its trifunctional nature, derived from the readily available vanillin scaffold, positions it as a powerful platform for innovation across multiple domains of chemical science. The research avenues detailed in this guide—from the synthesis of novel bioactive agents like Schiff bases and chalcones to the creation of sustainable polymers and complex heterocycles—are not merely theoretical exercises. They are actionable, experimentally grounded strategies designed to catalyze new discoveries. As the scientific community continues to seek novel molecular architectures to solve pressing challenges in medicine and materials, the versatility and accessibility of this compound make it a compelling candidate for intensive future research.

References

- A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem.

- Novel vanillic acid-based poly(ether–ester)s: from synthesis to properties - RSC Publishing.

- Novel vanillic acid-based poly(ether–ester)s: from synthesis to properties - RSC Publishing (2014-09-30).

- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace.

- One-Pot Synthesis of Schiff Bases Using 6-Amino-1,3-benzodioxole-5-carbaldehyde: Application Notes and Protocols - Benchchem.

- Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... - ResearchGate.

- Technical Support Center: Claisen-Schmidt Condensation for Chalcone Synthesis - Benchchem.

- How to synthesize chalcones by Claisen-Schmidt condensation - YouTube (2024-02-10).

- Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces - Caltech Authors.

- Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- Vanillin, a key-intermediate of biobased polymers | Request PDF - ResearchGate.

- Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - PMC.

- Time effect study on reductive amination of benzaldehyde with aniline... - ResearchGate.

- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega - ACS Publications.

- New Copolyesters Based On Vanillic Acid — PNDB.

- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC (2025-11-21).

- Claisen Schmidt condensation reaction for chalcone synthesis. - ResearchGate.

- Substituted Benzaldehyde: Significance and symbolism (2025-03-02).

- Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies (2024-11-11).

- synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions - ResearchGate (2021-12-07).

- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits - MDPI.

- Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds.

- Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles - PubMed (2022-10-07).

- Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties (2025-08-07).

- (PDF) Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid - ResearchGate (2025-08-07).

- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate - ResearchGate.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications (2019-05-14).

- Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles | The Journal of Organic Chemistry - ACS Publications (2022-09-26).

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure (2019-05-14).

- Reductive amination - Wikipedia.

- Vanillin Beyond Flavor: Therapeutic Potentials and Emerging Applications in Hydrogel-Based Biomaterials - MDPI.

- Synthesis of quinolines - Organic Chemistry Portal.

- Benign and highly efficient synthesis of quinolines from 2-aminoarylketone or 2-aminoarylaldehyde and carbonyl compounds mediated by hydrochloric acid in water | Semantic Scholar (2006-02-13).

- Reductive Amination, and How It Works - Master Organic Chemistry (2017-09-01).

- Synthesis of quinoline via Friedlander reaction using 2‐aminoaryl... - ResearchGate.

- This compound - CymitQuimica.

- Chemical Properties of Benzoic acid, 4-formyl-, methyl ester (CAS 1571-08-0) - Cheméo.

- This compound - CymitQuimica.

- Benzoic acid, 4-formyl-, methyl ester - the NIST WebBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits [mdpi.com]

- 10. chemijournal.com [chemijournal.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Novel vanillic acid-based poly(ether–ester)s: from synthesis to properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Novel vanillic acid-based poly(ether–ester)s: from synthesis to properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Copolyesters Based On Vanillic Acid — PNDB [pndb.fr]

- 19. researchgate.net [researchgate.net]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Quinoline synthesis [organic-chemistry.org]

Methodological & Application

Synthesis of 3-Ethoxy-4-formyl-benzoic acid methyl ester: An Application Note and Protocol

Introduction

3-Ethoxy-4-formyl-benzoic acid methyl ester is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceutical agents and functional materials. Its structure, featuring an ethoxy group, a formyl group, and a methyl ester on a benzene ring, provides multiple points for chemical modification, making it a versatile intermediate. This document provides a detailed protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Synthesis Overview

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide ion of a 3-hydroxy-4-formyl-benzoic acid derivative acts as the nucleophile, attacking an ethyl halide to form the desired ethoxy group.

The overall synthetic strategy involves two key transformations:

-

Esterification: The carboxylic acid of 3-hydroxy-4-formyl-benzoic acid is first converted to its methyl ester. This is a crucial step to protect the carboxylic acid from participating in side reactions during the subsequent etherification. Fischer esterification, using methanol in the presence of an acid catalyst, is a common and effective method.[3]

-

Williamson Ether Synthesis: The phenolic hydroxyl group of the methyl ester intermediate is then O-alkylated using an ethylating agent in the presence of a suitable base.[4][5]

This application note will focus on the second step, the ethoxylation of the pre-formed methyl ester of 3-hydroxy-4-formyl-benzoic acid.

Experimental Protocol

This protocol details the synthesis of this compound from its corresponding 3-hydroxy precursor, methyl 3-hydroxy-4-formylbenzoate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 3-hydroxy-4-formylbenzoate | ≥98% | Commercially Available | Starting material. |

| Ethyl iodide | ≥99% | Commercially Available | Alkylating agent. |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |

| Acetone | Anhydrous, ≥99.5% | Commercially Available | Solvent. |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | For washing. | |

| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Hexane | ACS Grade | Commercially Available | Eluent for chromatography. |

| Ethyl Acetate | ACS Grade | Commercially Available | Eluent for chromatography. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydroxy-4-formylbenzoate (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq) to the flask.

-

Add anhydrous acetone (sufficient volume to ensure stirring, e.g., 50 mL).

-

-

Addition of Alkylating Agent:

-

While stirring the suspension at room temperature, add ethyl iodide (1.2 eq) dropwise.

-

-

Reaction:

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone).

-

Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct using a Buchner funnel. Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

-

Extraction:

-

Dissolve the crude residue in dichloromethane (50 mL).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted starting material or acidic impurities.

-

Brine (1 x 30 mL) to remove residual water.

-

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford the pure this compound.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insights and Rationale for Experimental Choices

The Williamson ether synthesis proceeds via an SN2 mechanism.[2] The choice of reagents and conditions is critical for the success of this reaction.

-

Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[5] Stronger bases like sodium hydride (NaH) could potentially lead to side reactions.[4]

-

Choice of Solvent: Anhydrous acetone is a suitable polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.[4]

-

Choice of Alkylating Agent: Ethyl iodide is a reactive primary alkyl halide, which is ideal for SN2 reactions.[2] The iodide is an excellent leaving group, promoting a faster reaction rate.

-

Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or increase the amount of ethyl iodide. Ensure the potassium carbonate is anhydrous. |

| Side reactions. | Use a milder base or lower the reaction temperature. | |

| Impure Product | Inefficient purification. | Optimize the eluent system for column chromatography. Ensure complete removal of starting materials during the work-up. |

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. By understanding the underlying mechanism and the rationale for the chosen experimental conditions, researchers can successfully and reproducibly synthesize this valuable chemical intermediate for their research and development needs.

References

-

Williamson ether synthesis | Request PDF - ResearchGate. Available at: [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

Lab5 procedure esterification. Available at: [Link]

-

Ethoxylation - Wikipedia. Available at: [Link]

-

Ethyl Benzoylformate - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

-

Preparation of Methyl Benzoate. Available at: [Link]

- US7084103B1 - Methods of preparation of ethoxylated phenolic compounds, compositions containing the same and related methods - Google Patents.

-

preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - WIPO Patentscope. Available at: [Link]

-

Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Ethoxylated Surfactants | Applications - Venus Ethoxyethers. Available at: [Link]

-

Ethoxylation – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Allergenic Oxidation Products in Ethoxylated Non-Ionic Surf actants. Available at: [Link]

-

methyl 4-formyl benzoate, 1571-08-0 - The Good Scents Company. Available at: [Link]

-

Synthesis of 4-methyl-benzoic acid methyl ester - PrepChem.com. Available at: [Link]

-

One‐pot procedure for synthesis of methyl 4‐formylbenzoate. - ResearchGate. Available at: [Link]

-

Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester - the NIST WebBook. Available at: [Link]

Sources

use of 3-Ethoxy-4-formyl-benzoic acid methyl ester as a building block in organic synthesis

Application Note: 3-Ethoxy-4-formyl-benzoic acid methyl ester as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS: 1357352-32-9) is a highly versatile, bifunctional aromatic building block. Characterized by an electron-rich 3-ethoxy group, an electrophilic 4-formyl moiety, and a hydrolyzable 1-methyl ester, this scaffold serves as a critical intermediate in the synthesis of Somatostatin Receptor 5 (SSTR5) antagonists and phosphodiesterase (PDE) inhibitors. Its unique substitution pattern allows for orthogonal functionalization—enabling the parallel synthesis of complex heterocyclic libraries, particularly benzimidazoles, quinazolines, and functionalized benzyl amines.

This guide provides a comprehensive technical overview of its synthesis, reactivity profiles, and validated protocols for downstream transformations.

Structural Analysis & Reactivity Profile